molecular formula C8H4ClNO3 B6146116 5-chloro-2,1-benzoxazole-3-carboxylic acid CAS No. 72744-04-8

5-chloro-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B6146116
CAS No.: 72744-04-8
M. Wt: 197.6
InChI Key:
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Description

5-Chloro-2,1-benzoxazole-3-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with a chlorine atom at the 5th position and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2,1-benzoxazole-3-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-5-chlorophenol with diethyl oxalate under acidic conditions to form the benzoxazole ring, followed by hydrolysis to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as zinc oxide or iron oxide in the presence of solvents like dimethylformamide can facilitate the cyclization reaction, leading to higher yields and shorter reaction times .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2,1-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 5-chloro-2,1-benzoxazole-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The benzoxazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom in 5-chloro-2,1-benzoxazole-3-carboxylic acid enhances its reactivity towards nucleophilic substitution and can modulate its biological activity by influencing its interaction with molecular targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2,1-benzoxazole-3-carboxylic acid involves the conversion of 2-aminophenol to the corresponding benzoxazole, followed by chlorination and carboxylation.", "Starting Materials": [ "2-aminophenol", "phosphorus oxychloride", "sodium hydroxide", "carbon dioxide", "water", "ethanol" ], "Reaction": [ "2-aminophenol is reacted with phosphorus oxychloride in the presence of sodium hydroxide to form 2-chloro-phenoxazine.", "2-chloro-phenoxazine is then heated with sodium hydroxide in ethanol to form 5-chloro-2,1-benzoxazole.", "5-chloro-2,1-benzoxazole is then chlorinated using phosphorus oxychloride to form 5-chloro-2,1-benzoxazole-3-chloride.", "Finally, 5-chloro-2,1-benzoxazole-3-chloride is treated with carbon dioxide and water to form 5-chloro-2,1-benzoxazole-3-carboxylic acid." ] }

CAS No.

72744-04-8

Molecular Formula

C8H4ClNO3

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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